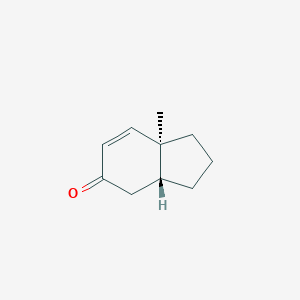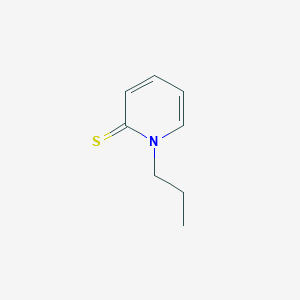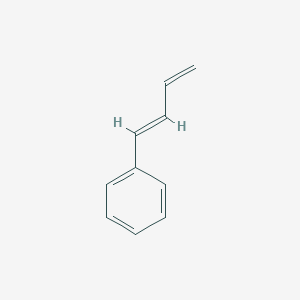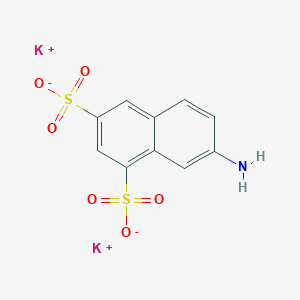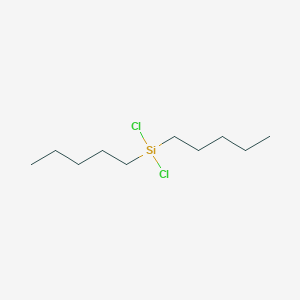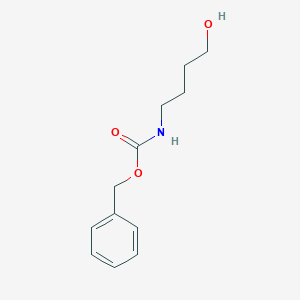
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is a compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a derivative of furan fatty acid, which is known for its anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, it may activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells and inhibit their growth. Furthermore, it has been suggested that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Future Directions
There are several future directions for research on 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other fields such as neurodegenerative diseases. Furthermore, it may be beneficial to investigate the potential side effects of this compound and its safety profile. Finally, research on the synthesis and optimization of this compound may lead to the development of more effective and efficient drugs.
Synthesis Methods
The synthesis of 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester can be achieved through a multi-step process. First, furan fatty acid is obtained from plant oils such as linseed oil or by chemical synthesis. Then, the furan fatty acid is converted into 2-furanhexanoic acid through esterification with methanol. Finally, 5-(24,26-dimethyloctacosyl)tetrahydro- is added to the 2-furanhexanoic acid to obtain the final product, 2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester.
Scientific Research Applications
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester has been shown to have potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma. Furthermore, it has been suggested that this compound may have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
18082-14-9 |
|---|---|
Product Name |
2-Furanhexanoic acid, 5-(24,26-dimethyloctacosyl)tetrahydro-, methyl ester |
Molecular Formula |
C41H80O3 |
Molecular Weight |
621.1 g/mol |
IUPAC Name |
methyl 6-[5-(24,26-dimethyloctacosyl)oxolan-2-yl]hexanoate |
InChI |
InChI=1S/C41H80O3/c1-5-37(2)36-38(3)30-26-23-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-24-27-31-39-34-35-40(44-39)32-28-25-29-33-41(42)43-4/h37-40H,5-36H2,1-4H3 |
InChI Key |
VUCKFHUKIHWCCU-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCCCCCCCCCCCCCCCCC1CCC(O1)CCCCCC(=O)OC |
synonyms |
5-(24,26-Dimethyloctacosyl)tetrahydro-2-furanhexanoic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




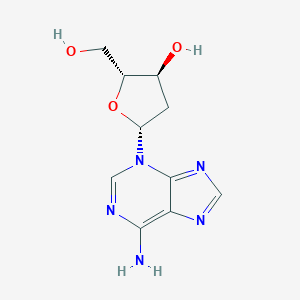
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)

